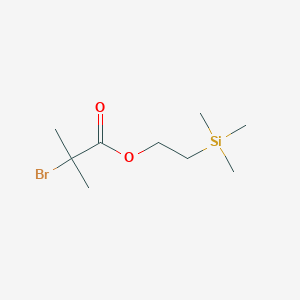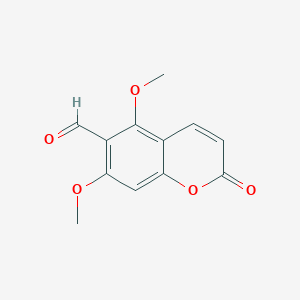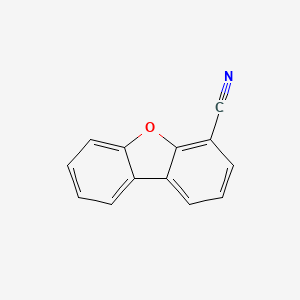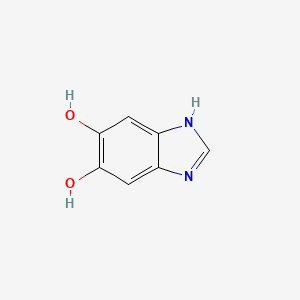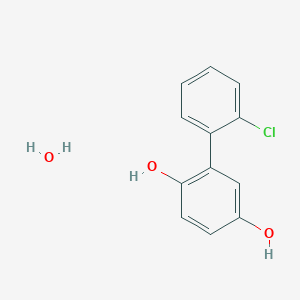
2-(2-Chlorophenyl)hydroquinone hydrate
Descripción general
Descripción
2-(2-Chlorophenyl)hydroquinone hydrate is a brown powder1. It has a molecular weight of 220.65 (anhydrous basis) and a molecular formula of ClC6H4C6H3(OH)2·xH2O12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Chlorophenyl)hydroquinone hydrate.Molecular Structure Analysis
The linear formula of 2-(2-Chlorophenyl)hydroquinone hydrate is ClC6H4C6H3(OH)2·xH2O2. This indicates that the compound consists of two benzene rings, one of which is substituted with a chlorine atom and the other with two hydroxyl groups. The compound also includes a variable amount of water molecules.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(2-Chlorophenyl)hydroquinone hydrate.Physical And Chemical Properties Analysis
2-(2-Chlorophenyl)hydroquinone hydrate is a solid with a melting point of 96-98°C2.
Aplicaciones Científicas De Investigación
Photochemical Behavior in Aqueous Solution
- Chlorophenols, including compounds related to 2-(2-Chlorophenyl)hydroquinone hydrate, exhibit distinct photochemical behavior compared to non-halogenated phenols. For instance, 2-chlorophenol can transform into pyrocatechol under certain conditions (Boule, Guyon, & Lemaire, 1982).
Environmental Impact and Pollutant Detection
- Derivatives of hydroquinone, like 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA), are used in electrochemical sensors for detecting major water pollutants such as hydrazine and 4-chlorophenol (Tahernejad-Javazmi et al., 2018).
Photocatalytic Degradation
- Photocatalytic degradation studies of chlorophenols reveal the formation of chlorohydroquinone and other compounds, providing insight into the degradation pathways of related chlorinated hydroquinones (D'Oliveira, Al-Sayyed, & Pichat, 1990).
Sonolysis in Aqueous Solutions
- Sonolysis (degradation by ultrasound) of chlorophenol compounds results in intermediates like hydroquinone, demonstrating another pathway of transformation for similar chlorinated hydroquinones (Jiang, Pétrier, & Waite, 2006).
Reaction Paths in Photocatalysis
- The degradation intermediates of chlorophenols under photocatalytic conditions include hydroxy-hydroquinone, highlighting the reaction paths and efficiency of photocatalytic degradation (Bertelli & Selli, 2006).
Environmental Ice Photochemistry
- In cold ecosystems, photolysis of chlorophenols can lead to the formation of chlorobiphenyldiols, providing insight into the environmental fate of similar compounds (Klánová et al., 2003).
Electrocatalytic O2 Reduction
- Studies on electrocatalytic O2 reduction involving molecular cobalt complexes and hydroquinone as a cocatalyst can be relevant for understanding the redox behavior of chlorinated hydroquinones (Anson & Stahl, 2017).
Degradation by High Voltage Discharge
- Degradation of chlorophenols through high voltage discharge results in various intermediates, providing insights into the decomposition pathways of chlorinated hydroquinones in water treatment processes (Bian et al., 2011).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)4. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, and protective gloves4.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of research or applications for 2-(2-Chlorophenyl)hydroquinone hydrate.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)benzene-1,4-diol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2.H2O/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15;/h1-7,14-15H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFPEIIHHPUZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583471 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)hydroquinone hydrate | |
CAS RN |
305808-20-2 | |
| Record name | [1,1′-Biphenyl]-2,5-diol, 2′-chloro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



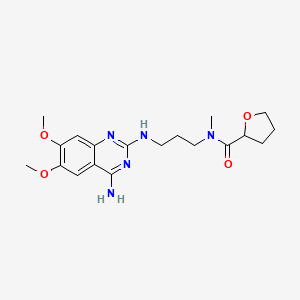
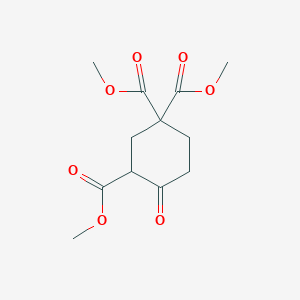
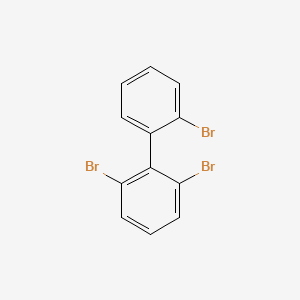
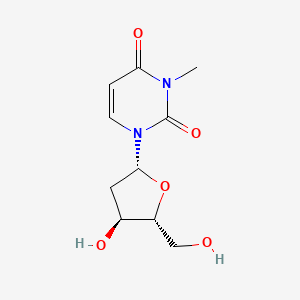
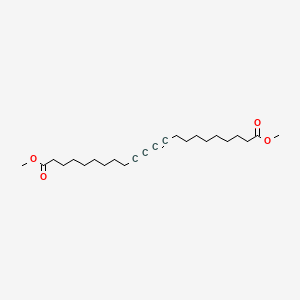
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)
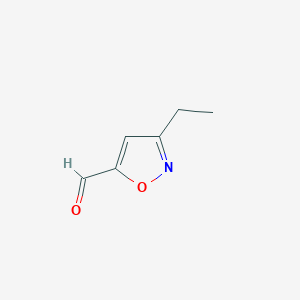
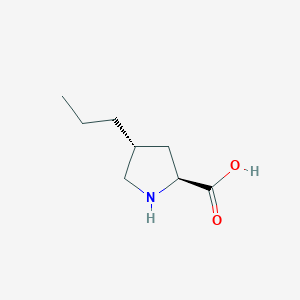
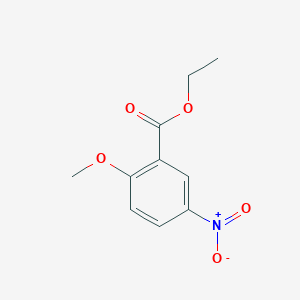
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)
